molecular formula C29H28O8 B13036590 SchisanlignoneE

SchisanlignoneE

Cat. No.: B13036590
M. Wt: 504.5 g/mol
InChI Key: AYPIMRFCRUFXCP-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SchisanlignoneE is a bioactive compound derived from the Schisandra genus, particularly known for its presence in Schisandra viridis. This compound belongs to the lignan family, which is a group of natural products known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SchisanlignoneE typically involves the extraction from natural sources such as the Schisandra plant. The process begins with the collection of plant material, followed by drying and grinding. The powdered material is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction processes. The plant material is processed in bulk, and advanced extraction techniques such as supercritical fluid extraction or microwave-assisted extraction may be employed to enhance yield and efficiency. The extracted compound is then purified through high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

SchisanlignoneE undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of this compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized lignan derivatives.

    Reduction: Formation of reduced lignan derivatives.

    Substitution: Formation of halogenated lignan derivatives.

Scientific Research Applications

SchisanlignoneE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases, cancer, and neurodegenerative disorders.

    Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.

Mechanism of Action

The mechanism of action of SchisanlignoneE involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, this compound can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. These actions contribute to its potential therapeutic effects in various diseases.

Comparison with Similar Compounds

SchisanlignoneE can be compared with other lignan compounds such as SchisanlignoneA, SchisanlignoneB, and SchisanlignoneC. While all these compounds share a common lignan structure, this compound is unique due to its specific functional groups and higher bioactivity. The presence of additional methoxy groups in this compound enhances its antioxidant properties compared to its counterparts.

List of Similar Compounds

  • SchisanlignoneA
  • SchisanlignoneB
  • SchisanlignoneC

Properties

Molecular Formula

C29H28O8

Molecular Weight

504.5 g/mol

IUPAC Name

[(9R,10R)-4,5,19-trimethoxy-9,10-dimethyl-11-oxo-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] benzoate

InChI

InChI=1S/C29H28O8/c1-15-11-18-12-20(32-3)25(33-4)28(37-29(31)17-9-7-6-8-10-17)22(18)23-19(24(30)16(15)2)13-21-26(27(23)34-5)36-14-35-21/h6-10,12-13,15-16H,11,14H2,1-5H3/t15-,16-/m1/s1

InChI Key

AYPIMRFCRUFXCP-HZPDHXFCSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)[C@@H]1C)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1C)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC

Origin of Product

United States

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